molecular formula C9H6BrNOS B11770733 3-amino-2-bromo-4H-thiochromen-4-one CAS No. 61423-72-1

3-amino-2-bromo-4H-thiochromen-4-one

Cat. No.: B11770733
CAS No.: 61423-72-1
M. Wt: 256.12 g/mol
InChI Key: FULBBPMRCPSLOF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-amino-2-bromo-4H-thiochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Ammonia, primary or secondary amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated thiochromones

    Substitution: Amino-substituted thiochromones

Mechanism of Action

The mechanism of action of 3-amino-2-bromo-4H-thiochromen-4-one is not fully understood. its biological activities are likely due to its ability to interact with various molecular targets and pathways. The presence of the amino and bromo groups may enhance its binding affinity to specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-bromo-4H-thiochromen-4-one is unique due to the presence of both amino and bromo substituents, which enhance its reactivity and potential for various chemical transformations. This dual functionality makes it a valuable compound for research and development in multiple fields .

Properties

CAS No.

61423-72-1

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

3-amino-2-bromothiochromen-4-one

InChI

InChI=1S/C9H6BrNOS/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2

InChI Key

FULBBPMRCPSLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)Br)N

Origin of Product

United States

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